molecular formula C19H23FN4O B12385496 20-HETE inhibitor-2

20-HETE inhibitor-2

Cat. No.: B12385496
M. Wt: 342.4 g/mol
InChI Key: UUTZYRFZFHDDOI-UHFFFAOYSA-N
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Description

20-Hydroxyeicosatetraenoic acid (20-HETE) is a potent vasoactive eicosanoid that plays a crucial role in the regulation of vascular tone, blood pressure, and endothelial function. 20-HETE inhibitors, such as 20-HETE inhibitor-2, are compounds designed to block the synthesis or action of 20-HETE, thereby offering potential therapeutic benefits in various cardiovascular and metabolic diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 20-HETE inhibitor-2 typically involves the use of cytochrome P450 (CYP) enzyme inhibitors. One common synthetic route includes the reaction of N-hydroxy-N-4-butyl-2-methylphenylformamidine with specific reagents under controlled conditions . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired inhibitor.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

20-HETE inhibitor-2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of hydroxylated derivatives, while reduction may yield deoxygenated compounds .

Mechanism of Action

20-HETE inhibitor-2 exerts its effects by blocking the synthesis or action of 20-HETE. It targets the cytochrome P450 enzymes responsible for the production of 20-HETE, thereby reducing its levels in the body. This inhibition leads to decreased vascular tone, lower blood pressure, and improved endothelial function . The molecular targets and pathways involved include the renin-angiotensin system and various signaling cascades that regulate vascular function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

20-HETE inhibitor-2 is unique in its high selectivity and potency in inhibiting 20-HETE synthesis. Unlike other inhibitors, it offers a more targeted approach with fewer off-target effects, making it a promising candidate for therapeutic applications .

Properties

Molecular Formula

C19H23FN4O

Molecular Weight

342.4 g/mol

IUPAC Name

1-[[1-[2-fluoro-4-(1H-pyrazol-4-yl)phenyl]piperidin-4-yl]methyl]pyrrolidin-2-one

InChI

InChI=1S/C19H23FN4O/c20-17-10-15(16-11-21-22-12-16)3-4-18(17)23-8-5-14(6-9-23)13-24-7-1-2-19(24)25/h3-4,10-12,14H,1-2,5-9,13H2,(H,21,22)

InChI Key

UUTZYRFZFHDDOI-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)CC2CCN(CC2)C3=C(C=C(C=C3)C4=CNN=C4)F

Origin of Product

United States

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